1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic acid
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Overview
Description
1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic acid is a complex organic compound with a unique structure that combines a piperidine ring and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine and azetidine intermediates. One common method involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the formation of the azetidine ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)piperidin-4-yl)azetidine-3-carboxylic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
1-(Phenylmethyl)piperidine-4-carboxylic acid: Lacks the azetidine ring but shares the piperidine core.
Uniqueness
1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic acid is unique due to its combination of a piperidine ring and an azetidine ring, along with the presence of a benzyloxycarbonyl protecting group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
1131594-89-2 |
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Molecular Formula |
C17H22N2O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-(1-phenylmethoxycarbonylpiperidin-4-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C17H22N2O4/c20-16(21)14-10-19(11-14)15-6-8-18(9-7-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,21) |
InChI Key |
IBKUKHSCVNQFID-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CC(C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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